REACTION_CXSMILES
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C([N:8]1[C:16]2[CH:15]=[CH:14][N:13]=[C:12]([O:17][CH3:18])[C:11]=2[CH:10]=[C:9]1[CH3:19])C1C=CC=CC=1.CC(C)([O-])C.[K+]>C1COCC1>[CH3:18][O:17][C:12]1[C:11]2[CH:10]=[C:9]([CH3:19])[NH:8][C:16]=2[CH:15]=[CH:14][N:13]=1 |f:1.2|
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Name
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1-benzyl-4-methoxy-2-methyl-1H-pyrrolo[3,2-c]pyridine
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Quantity
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0.887 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N1C(=CC=2C(=NC=CC21)OC)C
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Oxygen was bubbled through the mixture for 45 minutes
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Duration
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45 min
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Type
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CUSTOM
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Details
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The reaction was quenched with saturated ammonium chloride solution
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (3×50 mL)
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Type
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CUSTOM
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Details
|
The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
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The residue was purified by column chromatography (3:1 Hex:EtOAc)
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Name
|
|
Type
|
product
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Smiles
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COC1=NC=CC2=C1C=C(N2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |